molecular formula C10H15F3N2O3 B7886134 2,8-Diazaspiro[4.5]decan-3-one 2,2,2-trifluoroacetate

2,8-Diazaspiro[4.5]decan-3-one 2,2,2-trifluoroacetate

Cat. No.: B7886134
M. Wt: 268.23 g/mol
InChI Key: NDPYETUFMCGYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Diazaspiro[4.5]decan-3-one 2,2,2-trifluoroacetate is a chemical compound with a unique spirocyclic structure. It is known for its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The compound’s structure includes a spirocyclic core, which is a bicyclic system where two rings are connected through a single atom, providing it with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[4.5]decan-3-one 2,2,2-trifluoroacetate typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method includes the reaction of a suitable diamine with a ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then reacted with trifluoroacetic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[4.5]decan-3-one 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry .

Scientific Research Applications

2,8-Diazaspiro[4.5]decan-3-one 2,2,2-trifluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[4.5]decan-3-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, or reduction of inflammation, depending on the specific kinase targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Diazaspiro[4.5]decan-3-one 2,2,2-trifluoroacetate is unique due to its trifluoroacetate group, which enhances its stability and solubility. This feature, combined with its potent kinase inhibitory activity, makes it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

2,8-diazaspiro[4.5]decan-3-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.C2HF3O2/c11-7-5-8(6-10-7)1-3-9-4-2-8;3-2(4,5)1(6)7/h9H,1-6H2,(H,10,11);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPYETUFMCGYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)NC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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